[(5-Bromopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-2-yl)methylpropanedinitrile is an organic compound that features a bromopyridine moiety linked to a trifluoropropyl group and a propanedinitrile group. This compound is of interest due to its unique chemical structure, which combines halogenated pyridine with fluorinated alkyl chains, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methylpropanedinitrile typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Nitrile Introduction: Finally, the resulting intermediate is reacted with malononitrile under basic conditions to form the desired product, (5-Bromopyridin-2-yl)methylpropanedinitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups attached to the pyridine ring.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Conversion to pyridine N-oxides or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
(5-Bromopyridin-2-yl)methylpropanedinitrile has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Used in similar coupling reactions but lacks the trifluoropropyl group.
2-[(5-Bromopyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile: A closely related compound with similar structural features.
Uniqueness
(5-Bromopyridin-2-yl)methylpropanedinitrile is unique due to the presence of both bromopyridine and trifluoropropyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a promising candidate for further research in medicinal chemistry.
Properties
CAS No. |
647839-85-8 |
---|---|
Molecular Formula |
C12H9BrF3N3 |
Molecular Weight |
332.12 g/mol |
IUPAC Name |
2-[(5-bromopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9BrF3N3/c13-9-1-2-10(19-6-9)5-11(7-17,8-18)3-4-12(14,15)16/h1-2,6H,3-5H2 |
InChI Key |
SNAPVRXXSGXOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.